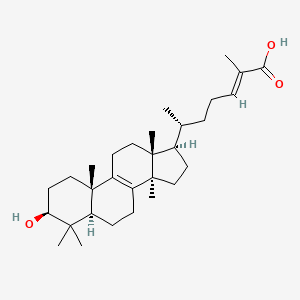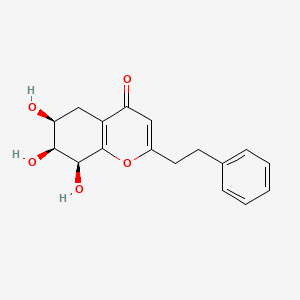
6,7,8-Trihydroxy-2-(2-Phenethyl) chromone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone typically involves the use of chromone derivatives and phenethyl groups. The specific synthetic routes and reaction conditions are not widely documented in public sources, but it generally involves organic synthesis techniques such as condensation reactions and cyclization .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols .
科学的研究の応用
6,7,8-Trihydroxy-2-(2-Phenethyl) chromone has several scientific research applications, including:
Chemistry: Used as a model compound for studying chromone derivatives and their reactions.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular processes
Medicine: Explored for its potential therapeutic effects, particularly in reducing inflammation.
Industry: Limited industrial applications, primarily used in research and development settings.
作用機序
The mechanism of action of 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone involves its interaction with molecular targets and pathways related to inflammation. It inhibits the production of nitric oxide, a key mediator in inflammatory processes . This inhibition is achieved through the modulation of specific enzymes and signaling pathways involved in nitric oxide synthesis .
類似化合物との比較
6,7-Dimethoxy-2-(2-Phenethyl) chromone: Found in incense wood and used as a metabolic marker.
8-Chloro-2-(2-Phenethyl)-5,6,7-trihydroxy-5,6,7,8-tetrahydrochromone: Isolated from agarwood and has similar structural properties.
Uniqueness: 6,7,8-Trihydroxy-2-(2-Phenethyl) chromone is unique due to its specific hydroxylation pattern and its potent anti-inflammatory effects . This makes it a valuable compound for research into inflammation and related biological processes .
特性
分子式 |
C17H18O5 |
|---|---|
分子量 |
302.32 g/mol |
IUPAC名 |
(6S,7S,8S)-6,7,8-trihydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C17H18O5/c18-13-8-11(7-6-10-4-2-1-3-5-10)22-17-12(13)9-14(19)15(20)16(17)21/h1-5,8,14-16,19-21H,6-7,9H2/t14-,15-,16-/m0/s1 |
InChIキー |
SGSQMLYRQFFCSY-JYJNAYRXSA-N |
異性体SMILES |
C1[C@@H]([C@@H]([C@@H](C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
正規SMILES |
C1C(C(C(C2=C1C(=O)C=C(O2)CCC3=CC=CC=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
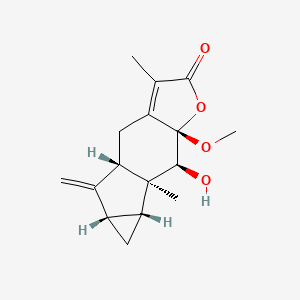
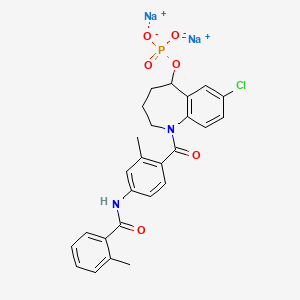
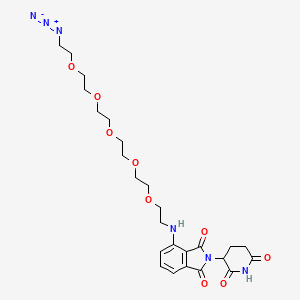
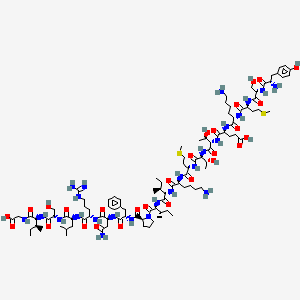
![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)
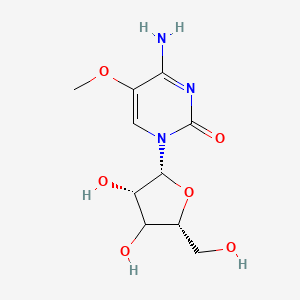
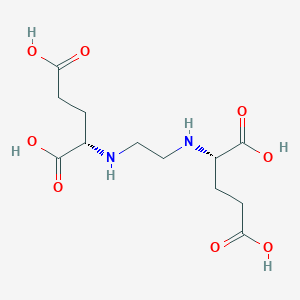

![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)

